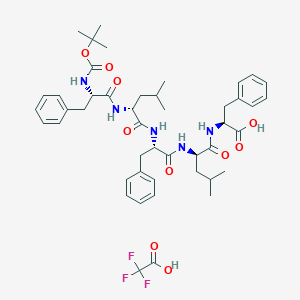
{Boc}-Phe-Leu-Phe-Leu-Phe (TFA)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-tert-butyloxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-phenylalanine trifluoroacetate ({Boc}-Phe-Leu-Phe-Leu-Phe (TFA)) is a synthetic peptide. It is known for its role as an antagonist of the formyl peptide receptor (FPR) family, which preferentially inhibits activity triggered through the formyl peptide receptor .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {Boc}-Phe-Leu-Phe-Leu-Phe (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected by a tert-butyloxycarbonyl (Boc) group, is attached to the resin.
Deprotection: The Boc group is removed using trifluoroacetic acid (TFA), exposing the amino group for the next coupling reaction.
Coupling: The next Boc-protected amino acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) and added to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as TFA, which also removes any remaining protecting groups.
Industrial Production Methods
Industrial production of {Boc}-Phe-Leu-Phe-Leu-Phe (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
化学反应分析
Types of Reactions
{Boc}-Phe-Leu-Phe-Leu-Phe (TFA) undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using TFA.
Coupling: Formation of peptide bonds between amino acids.
Cleavage: Release of the peptide from the resin using TFA.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling: Reagents such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) are used for peptide bond formation.
Cleavage: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove protecting groups.
Major Products Formed
The major product formed from these reactions is the desired peptide sequence, {Boc}-Phe-Leu-Phe-Leu-Phe (TFA), with high purity ensured through purification techniques such as HPLC .
科学研究应用
{Boc}-Phe-Leu-Phe-Leu-Phe (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in peptide synthesis studies and to investigate peptide bond formation mechanisms.
Biology: Acts as an antagonist of the formyl peptide receptor (FPR) family, making it useful in studying receptor-ligand interactions and signal transduction pathways.
Medicine: Investigated for its potential therapeutic applications in modulating immune responses and inflammation.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques
作用机制
{Boc}-Phe-Leu-Phe-Leu-Phe (TFA) exerts its effects by acting as an antagonist of the formyl peptide receptor (FPR) family. It preferentially inhibits activity triggered through the formyl peptide receptor, thereby modulating signal transduction pathways involved in immune responses and inflammation. The molecular targets include the formyl peptide receptors FPR1 and FPR2, which are G protein-coupled receptors involved in chemotaxis and immune cell activation .
相似化合物的比较
Similar Compounds
N-tert-butyloxycarbonyl-L-methionyl-L-leucyl-L-phenylalanine (BOC1): Acts as an antagonist of FPR1 only.
N-tert-butyloxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-phenylalanine (BOC2): Similar to {Boc}-Phe-Leu-Phe-Leu-Phe (TFA) but with different receptor selectivity
Uniqueness
{Boc}-Phe-Leu-Phe-Leu-Phe (TFA) is unique due to its ability to act as an antagonist of both FPR1 and FPR2, whereas similar compounds like BOC1 are selective for FPR1 only. This broader receptor antagonism makes {Boc}-Phe-Leu-Phe-Leu-Phe (TFA) a valuable tool in studying the roles of formyl peptide receptors in various physiological and pathological conditions .
属性
分子式 |
C46H60F3N5O10 |
|---|---|
分子量 |
900.0 g/mol |
IUPAC 名称 |
(2S)-2-[[(2R)-4-methyl-2-[[(2S)-2-[[(2R)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C44H59N5O8.C2HF3O2/c1-28(2)23-33(46-41(53)36(26-31-19-13-9-14-20-31)49-43(56)57-44(5,6)7)38(50)47-35(25-30-17-11-8-12-18-30)40(52)45-34(24-29(3)4)39(51)48-37(42(54)55)27-32-21-15-10-16-22-32;3-2(4,5)1(6)7/h8-22,28-29,33-37H,23-27H2,1-7H3,(H,45,52)(H,46,53)(H,47,50)(H,48,51)(H,49,56)(H,54,55);(H,6,7)/t33-,34-,35+,36+,37+;/m1./s1 |
InChI 键 |
HLAYLMUMTVKTEV-HEHDOWMASA-N |
手性 SMILES |
CC(C)C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















